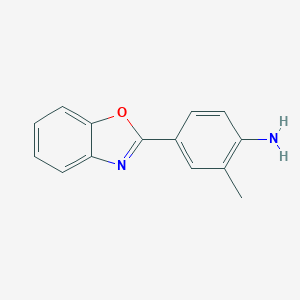

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVMKKSXLVXFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388181 | |

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792946-65-7 | |

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound belonging to the benzoxazole class. While direct experimental data on this specific molecule is limited, this document synthesizes information from closely related analogs to project its chemical properties, outline plausible synthetic routes, and discuss its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for future investigation of this and similar compounds.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen. The versatile biological profile of benzoxazole derivatives encompasses antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties, making them a fertile ground for drug discovery and development. The 2-substituted benzoxazoles, in particular, have attracted considerable attention due to their diverse therapeutic applications.

This guide focuses on the specific derivative, this compound, which incorporates both a methyl and an amino group on the 2-phenyl substituent. These functional groups offer opportunities for further chemical modification and may influence the compound's biological activity and pharmacokinetic properties.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure and data from closely related compounds, the key physicochemical properties of this compound are summarized below.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 792946-65-7 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₂N₂O | --- |

| Molecular Weight | 224.26 g/mol | Sigma-Aldrich |

| Appearance | Likely a solid at room temperature | General property of similar benzoxazoles |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General property of similar benzoxazoles |

| InChI Key | ABVMKKSXLVXFQL-UHFFFAOYSA-N | Sigma-Aldrich |

Structural Features:

The molecule consists of a central benzoxazole ring system. At the 2-position of the oxazole ring, it is substituted with a 4-amino-3-methylphenyl group. The presence of the aniline-like amino group provides a basic character and a potential site for hydrogen bonding and salt formation. The methyl group can influence the molecule's lipophilicity and steric profile.

Synthesis of this compound

While a specific, published synthesis for this compound has not been identified, a highly plausible and efficient synthetic route can be designed based on well-established methods for the formation of 2-arylbenzoxazoles.[1] The most common and direct approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.[2]

Proposed Synthetic Pathway:

A logical synthetic strategy would involve the condensation of 2-aminophenol with 4-amino-3-methylbenzoic acid.

Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline based on established literature for similar transformations and would require optimization.

Method: Acid-Catalyzed Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 mmol, 1.0 eq) and 4-amino-3-methylbenzoic acid (1.0 mmol, 1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as toluene or xylene (10 mL). To this mixture, add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA) or a Lewis acid like boric acid.

-

Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the crude product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Methods:

-

Microwave-Assisted Synthesis: This method can significantly reduce reaction times. The reactants can be mixed without a solvent or in a minimal amount of a high-boiling polar solvent and irradiated in a microwave reactor.[2]

-

Coupling with an Acid Chloride: 4-Amino-3-methylbenzoic acid can be converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with 2-aminophenol, followed by cyclization.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been explicitly reported. However, based on the extensive research on structurally related benzoxazole derivatives, we can infer its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Numerous 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity. The proposed mechanisms often involve:

-

Interaction with DNA: Some benzoxazoles can intercalate into DNA or bind to the minor groove, leading to the inhibition of DNA replication and transcription in cancer cells.

-

Enzyme Inhibition: Benzoxazoles have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as topoisomerases, protein kinases, and histone deacetylases.

-

Induction of Apoptosis: Many anticancer benzoxazoles trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

The presence of the aniline moiety in the target compound could be crucial for its anticancer potential, as this group is a common feature in many DNA-binding agents.

Antimicrobial Activity

The benzoxazole scaffold is present in several compounds with significant antibacterial and antifungal properties.[3][4] The mechanism of antimicrobial action can vary but may include:

-

Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall.

-

Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.

-

Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.

Anti-Inflammatory Activity

Given that some marketed NSAIDs contain a benzoxazole core, it is plausible that this compound could possess anti-inflammatory properties. The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on related 2-phenylbenzoxazole derivatives have provided some initial SAR insights that could be relevant to the target compound:

-

Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact biological activity. For instance, in a series of 2-phenylbenzoxazoles evaluated for tyrosinase inhibitory activity, compounds with 2,4-dihydroxyphenyl substituents showed the most potent effects.[5] This suggests that hydrogen-bonding donors on this ring can be beneficial. The amino group in our target compound could play a similar role.

-

Substitution on the Benzoxazole Core: Modifications to the benzene ring of the benzoxazole nucleus can also modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule and its interaction with biological targets.

Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo assays would be necessary. Below are representative protocols for initial screening.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial two-fold dilutions in a 96-well plate with appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the pharmacologically significant benzoxazole family. Based on the extensive literature on related compounds, it is hypothesized to possess potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide has provided a framework for its synthesis and initial biological evaluation.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a high-yield synthetic route for this compound and its derivatives.

-

Comprehensive Biological Screening: Evaluating its activity against a broad panel of cancer cell lines, pathogenic microbes, and in relevant inflammatory models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand the contribution of the methyl and amino groups to its activity and to optimize its therapeutic potential.

The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel benzoxazole derivatives for the development of new therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

-

Pillai, A. D., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 29(17), 4085. [Link]

-

RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13, 24093–24114. [Link]

-

Al-Ostoot, F. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]

-

Khan, I., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127236. [Link]

-

Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

-

Gaba, M., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA, 4(9), FSO324. [Link]

-

Ogasawara, H., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]

-

ResearchGate. (n.d.). Proposed structure-activity relationship (SAR) of benzoxazole-2-yl)-2-phenoxyacetamide derivatives as antidiabetic agents. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of C. 2-(4-Methylphenyl)benzoxazole. Retrieved from [Link]

-

Molecules. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 29(11), 2530. [Link]

-

Molecules. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6825. [Link]

-

International Journal of Molecular Sciences. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261. [Link]

-

Future Medicinal Chemistry. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry, 16(20), 1845-1861. [Link]

-

ResearchGate. (n.d.). Structures of some biological active benzoxazole derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule and its key intermediates. The synthesis is presented as a multi-step process, commencing with the selective oxidation of 2,4-dimethylnitrobenzene to afford 3-methyl-4-nitrobenzoic acid, followed by the reduction of the nitro group to yield 4-amino-3-methylbenzoic acid. The final and pivotal step involves the cyclocondensation of this amino acid with o-aminophenol in the presence of a dehydrating agent to construct the benzoxazole core. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring and an oxazole ring. This structural motif is of considerable interest in the field of medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 2-substituted benzoxazole scaffold, in particular, serves as a key pharmacophore in numerous therapeutic agents and clinical candidates.

The target molecule, this compound, incorporates the benzoxazole core linked to a 2-methylaniline moiety. This specific substitution pattern offers a unique electronic and steric profile, making it an attractive candidate for further functionalization and biological screening. This guide delineates a logical and efficient synthetic route to this compound, providing the necessary detail for its successful laboratory-scale preparation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a convergent synthetic strategy. The key disconnection lies at the C2-position of the benzoxazole ring, cleaving the amide bond that precedes cyclization. This reveals two primary building blocks: o-aminophenol and 4-amino-3-methylbenzoic acid.

This retrosynthetic approach informs the forward synthesis, which can be broken down into three main stages:

-

Synthesis of 3-Methyl-4-nitrobenzoic Acid: The synthesis commences with the selective oxidation of one of the methyl groups of 2,4-dimethylnitrobenzene.

-

Synthesis of 4-Amino-3-methylbenzoic Acid: The nitro group of the synthesized 3-methyl-4-nitrobenzoic acid is then reduced to an amine to furnish the key carboxylic acid intermediate.

-

Synthesis of this compound: The final step involves the condensation and subsequent cyclization of o-aminophenol with 4-amino-3-methylbenzoic acid.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid

The selective oxidation of one methyl group in 2,4-dimethylnitrobenzene in the presence of another is a critical step. Various oxidizing agents can be employed, with nitric acid being a common choice for its efficacy and cost-effectiveness.[1]

Reaction Scheme:

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylnitrobenzene and dilute nitric acid (30-65%). The molar ratio of 2,4-dimethylnitrobenzene to nitric acid should be approximately 1:5.5-8.0.[2]

-

Oxidation: Heat the reaction mixture to 100-135°C with vigorous stirring. Maintain the reaction at this temperature for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude 3-methyl-4-nitrobenzoic acid will precipitate out of the solution. Filter the solid product and wash it with cold water.

-

Purification: For further purification, the crude product can be dissolved in a 10% sodium carbonate solution and heated to approximately 70°C.[2] The resulting sodium salt solution can be extracted with an organic solvent (e.g., toluene) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of about 2, which will precipitate the purified 3-methyl-4-nitrobenzoic acid. The pure product is then filtered, washed with water, and dried.

Causality of Experimental Choices: The use of nitric acid as the oxidant is a balance between reactivity and selectivity. While stronger oxidizing agents like potassium permanganate could be used, they may lead to over-oxidation. The temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of byproducts. The purification process leverages the acidic nature of the product, allowing for its separation from non-acidic impurities.

Stage 2: Synthesis of 4-Amino-3-methylbenzoic Acid

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[3]

Reaction Scheme:

Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50-60 psi) and stir the mixture vigorously at room temperature for 10-24 hours.[3] The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-methylbenzoic acid. The product is often obtained in high purity and may not require further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. Methanol is a suitable solvent as it readily dissolves the starting material and is compatible with the reaction conditions. The use of hydrogen gas at moderate pressure ensures a sufficient rate of reaction without requiring specialized high-pressure equipment.

Stage 3: Synthesis of this compound

The final step is the construction of the benzoxazole ring through the condensation of o-aminophenol with 4-amino-3-methylbenzoic acid. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[4]

Reaction Scheme:

Protocol:

-

Reaction Setup: In a round-bottom flask, place equimolar amounts of o-aminophenol and 4-amino-3-methylbenzoic acid. Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the limiting reagent).

-

Condensation and Cyclization: Heat the reaction mixture with stirring to 150-220°C. The optimal temperature will depend on the specific substrates and should be determined empirically. Maintain the reaction at this temperature for 2-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to below 100°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base (e.g., 10% NaOH solution) to a pH of 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Mechanistic Insight: The reaction proceeds through the initial formation of an amide intermediate between the amino group of o-aminophenol and the carboxylic acid. The PPA then catalyzes the intramolecular cyclization of the amide onto the phenolic hydroxyl group, followed by dehydration to form the stable aromatic benzoxazole ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for the target compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR Signals (δ ppm) | Expected ¹³C NMR Signals (δ ppm) | Expected IR Bands (cm⁻¹) |

| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 217-220 | Aromatic protons (3H), Methyl protons (3H, s), Carboxylic acid proton (1H, br s) | Aromatic carbons, Methyl carbon, Carboxyl carbon | ~3000 (O-H), ~1700 (C=O), ~1520 & ~1350 (NO₂) |

| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 169-171 | Aromatic protons (3H), Amino protons (2H, br s), Methyl protons (3H, s), Carboxylic acid proton (1H, br s) | Aromatic carbons, Methyl carbon, Carboxyl carbon | ~3400 & ~3300 (N-H), ~3000 (O-H), ~1680 (C=O) |

| This compound | C₁₄H₁₂N₂O | 224.26 | (Predicted) | Aromatic protons (7H, m), Amino protons (2H, br s), Methyl protons (3H, s) | Aromatic carbons, Benzoxazole carbons, Methyl carbon | ~3400 & ~3300 (N-H), ~1620 (C=N), ~1580 & ~1450 (C=C) |

Note: Spectroscopic data for the final product is predicted based on the structure and data from analogous compounds. Experimental verification is required.

Safety and Handling

-

General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Specific Hazards:

-

Nitric Acid: Corrosive and a strong oxidizing agent. Handle with extreme care.

-

Palladium on Carbon: Flammable when dry. Handle in a wet state.

-

Polyphosphoric Acid: Corrosive and reacts exothermically with water. Handle with caution.

-

Organic Solvents: Flammable and may be toxic. Avoid inhalation and skin contact.

-

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. By following the outlined protocols, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and materials science. The provided mechanistic insights and explanations for experimental choices are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

References

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (URL: )

-

PubChem. 3-Methyl-4-nitrobenzoic acid. (URL: [Link])

-

PubChem. 4-Amino-3-methylbenzoic acid. (URL: [Link])

-

Ningbo Inno Pharmchem Co.,Ltd. 3-Methyl-4-nitrobenzoic Acid: A Cornerstone in Advanced Organic Synthesis. (URL: [Link])

-

Kassam, K.; et al. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules2020 , 25, 1234. (URL: [Link])

-

Chemcd. 4-(1,3-BENZOXAZOL-2-YLMETHYL)ANILINE. (URL: [Link])

-

ChemSynthesis. 4-(1,3-benzoxazol-2-yl)aniline. (URL: [Link])

-

PubChem. 4-(5-Butyl-1,3-benzoxazol-2-yl)aniline. (URL: [Link])

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (URL: [Link])

-

PubMed. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (URL: [Link])

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (URL: [Link])

-

NIST WebBook. Aniline, N-methyl-. (URL: [Link])

-

PubChem. 4-Bromo-2-methylaniline. (URL: [Link])

-

MPG.PuRe. Supporting Information. (URL: [Link])

-

ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. (URL: [Link])

-

PubChem. CID 161295061. (URL: [Link])

Sources

- 1. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

4-(1,3-Benzoxazol-2-yl)-2-methylaniline chemical structure and properties

An In-depth Technical Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the aminobenzoxazole class. This scaffold is of significant interest to the pharmaceutical and material science industries due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The benzoxazole moiety is a privileged structure found in several FDA-approved drugs and numerous clinical candidates. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, tailored for researchers and professionals in drug development.

The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzoxazole core, consisting of a fused benzene and oxazole ring, is a versatile and highly valued pharmacophore in modern drug discovery. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for designing targeted therapeutic agents. Benzoxazole derivatives are known to possess a wide array of pharmacological activities, including:

-

Anticancer[1]

-

Antifungal and Antibacterial[2]

-

Anti-inflammatory[1]

-

Cyclooxygenase (COX) Inhibition[1]

The inclusion of an aniline moiety, as in this compound, provides a critical functional group for further chemical modification and can significantly influence the molecule's biological activity, often enhancing its potential as a kinase inhibitor or a building block for more complex therapeutics.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzoxazole ring system linked at the 2-position to a 2-methylaniline group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The table below summarizes the key identifiers and properties for this compound. Experimental physical properties such as melting and boiling points are not widely reported in public literature; therefore, predicted values or data from closely related analogs are noted where applicable.

| Property | Value | Reference / Source |

| IUPAC Name | This compound | - |

| Synonyms | Benzenamine, 4-(2-benzoxazolyl)-2-methyl- | [4] |

| CAS Number | 792946-65-7 | [4] |

| Molecular Formula | C₁₄H₁₂N₂O | [4][5] |

| Molecular Weight | 224.26 g/mol | [4][6] |

| Melting Point | Data not available. (Related compound 4-(1,3-benzoxazol-2-yl)aniline: 207-210 °C) | [7] |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | - |

| XLogP3 (Computed) | 3.4 (for N-methyl isomer) | [6] |

| Hydrogen Bond Donors | 1 (Amine group) | [6] |

| Hydrogen Bond Acceptors | 3 (Oxazole N, Oxazole O, Aniline N) | [6] |

Synthesis and Purification

The most common and efficient method for synthesizing 2-arylbenzoxazoles is the condensation of an o-aminophenol with a corresponding benzoic acid derivative. This reaction, often referred to as the Phillips-Ladenburg condensation, is typically acid-catalyzed and proceeds via a cyclodehydration mechanism.

Retrosynthetic Approach and Mechanistic Rationale

A logical retrosynthetic disconnection of the target molecule breaks the C-N and C-O bonds of the oxazole ring, leading to two primary starting materials: 2-aminophenol and 4-amino-3-methylbenzoic acid .

Mechanism Insight: The synthesis proceeds in two key steps. First, the more nucleophilic amine of 2-aminophenol attacks the activated carboxyl group of 4-amino-3-methylbenzoic acid to form an intermediate o-hydroxy amide. Second, under strong dehydrating conditions (e.g., heat, strong acid), the hydroxyl group attacks the amide carbonyl, followed by elimination of a water molecule to form the stable, aromatic benzoxazole ring. The use of a catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial as it serves as both the acidic catalyst and the dehydrating agent, driving the equilibrium towards the cyclized product.

Representative Experimental Protocol

This protocol is a representative methodology based on established procedures for benzoxazole synthesis and should be adapted and optimized.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-methylbenzoic acid (1.0 eq) and 2-aminophenol (1.1 eq).

-

Solvent/Catalyst Addition: Add polyphosphoric acid (PPA) (10-15 times the weight of the limiting reagent) to the flask. The PPA acts as both the solvent and the catalyst.

-

Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling the reaction mixture to approximately 80-90 °C, carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH reaches ~7-8. This ensures the amine group is deprotonated, making the product less water-soluble.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the title compound.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the well-documented activities of the aminobenzoxazole class provide a strong basis for predicting its therapeutic potential.

Kinase Inhibition: Many aminobenzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology.[1] The aniline substructure can form key hydrogen bonds within the ATP-binding pocket of kinases, while the benzoxazole core provides a rigid scaffold for optimal positioning. The methyl group on the aniline ring can provide additional van der Waals interactions or improve metabolic stability.

Anticancer Potential: By inhibiting kinases involved in cell proliferation and survival signaling pathways (e.g., VEGFR, EGFR, CDKs), compounds of this class can induce apoptosis and inhibit tumor growth.[1] It is plausible that this compound could be a valuable lead compound for developing novel anti-proliferative agents.

Caption: Postulated mechanism of action for the title compound as an anticancer agent.

Conclusion

This compound is a structurally significant molecule that combines the proven pharmacological relevance of the benzoxazole scaffold with the versatile functionality of a substituted aniline. Its synthesis is achievable through established chemical methodologies, and its structure suggests high potential as a lead compound in drug discovery, particularly in the development of novel kinase inhibitors for oncology. Further investigation into its biological activity is warranted to fully elucidate its therapeutic value.

References

-

4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis. [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

-

This compound, 95% Purity, C14H12N2O, 5 grams. CP Lab Safety. [Link]

-

4-(5-Butyl-1,3-benzoxazol-2-yl)aniline. PubChem. [Link]

-

4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. PubChem. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Biosciences Biotechnology Research Asia. [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]

-

Synthesis of 4H-1,3-benzoxazines. Organic Chemistry Portal. [Link]

-

Drugs containing benzoxazole and thiazolidinone as central moieties. ResearchGate. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Technical Guide: 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

A Comprehensive Analysis for Medicinal Chemistry and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure known for its broad range of biological activities.[1][2][3] This document details the compound's precise nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and robust analytical methods for its characterization. Furthermore, it explores the potential applications of this molecule within drug discovery, grounded in the known therapeutic relevance of the benzoxazole class. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction to the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[2][3] This heterocyclic system, consisting of a benzene ring fused to an oxazole ring, serves as a crucial pharmacophore in agents demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The structural rigidity and unique electronic characteristics of the benzoxazole core allow for effective interaction with various biological targets.[3] The specific compound, this compound, combines the benzoxazole moiety with a substituted aniline ring, presenting a versatile template for further chemical modification and exploration in drug development programs.

Nomenclature and Physicochemical Properties

Accurate identification and characterization are fundamental to any scientific investigation. The compound is unambiguously identified by its IUPAC name and CAS number, ensuring consistency in research and documentation.

IUPAC Name: this compound CAS Number: 792946-65-7

A summary of its key physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂O | |

| Molecular Weight | 224.26 g/mol | |

| InChI Key | ABVMKKSXLVXFQL-UHFFFAOYSA-N | |

| Physical Form | Solid |

| Purity | Typically ≥95% | |

Synthesis and Mechanistic Insights

The synthesis of 2-arylbenzoxazoles is a well-established transformation in organic chemistry. A common and efficient method involves the condensation of an o-aminophenol with a substituted benzoic acid or its derivative, often facilitated by a dehydrating agent or catalyst.

Synthetic Protocol: Phillips Condensation

The Phillips condensation reaction provides a direct and high-yielding route to 2-substituted benzoxazoles. This protocol outlines the synthesis of the target compound from 2-aminophenol and 4-amino-3-methylbenzoic acid.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-amino-3-methylbenzoic acid (1.0 eq) and 2-aminophenol (1.1 eq).

-

Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and dehydrating catalyst. The amount should be sufficient to ensure the mixture is stirrable (approx. 10-20 times the weight of the benzoic acid).

-

Reaction: Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization by removing water.

-

Work-up: Cool the reaction mixture to approximately 60-80°C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This ensures the aniline moiety is in its free base form.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with deionized water to remove residual salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

Mechanistic Rationale and Workflow

The causality behind this protocol lies in the electrophilic nature of the carboxylic acid's carbonyl carbon, which is activated by the acidic medium of PPA. The nucleophilic amino group of 2-aminophenol attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, driven by the elimination of two water molecules, result in the formation of the stable, aromatic benzoxazole ring system.

Caption: Synthesis workflow for this compound.

Structural Elucidation and Quality Control

To ensure the trustworthiness of the synthesized material, a battery of analytical techniques must be employed. This self-validating system confirms the compound's identity, structure, and purity.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and aniline rings, as well as a singlet for the methyl group. The ¹³C NMR spectrum will confirm the number of unique carbon environments, including the characteristic signal for the C2 carbon of the benzoxazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass of the molecule (C₁₄H₁₂N₂O).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=N stretching for the oxazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed, and the purity can be quantified as a percentage of the total peak area.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[5][6] Compounds containing this moiety have been investigated as anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents.[2]

The title compound, this compound, serves as a valuable building block or lead compound. The primary amine group provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse compound libraries through techniques like amide coupling, reductive amination, or sulfonylation. These libraries can then be screened against various biological targets. For instance, aminobenzoxazole derivatives have been identified as promising kinase inhibitors for potential anticancer therapies.[4]

Caption: Derivatization strategies and potential therapeutic applications.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure is amenable to a wide range of chemical modifications. The established biological relevance of the benzoxazole core makes this compound and its future derivatives attractive candidates for screening in drug discovery programs targeting a variety of diseases. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further develop this promising molecular scaffold.

References

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024, October 21). PubMed. Retrieved January 15, 2026, from [Link]

-

Benzoxazole derivatives: Significance and symbolism. (2024, December 13). ScienceDirect. Retrieved January 15, 2026, from [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved January 15, 2026, from [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline and Its Congeners

The benzoxazole nucleus, an aromatic heterocyclic scaffold composed of a benzene ring fused to an oxazole ring, represents a cornerstone in medicinal chemistry.[1][2] This privileged structure is present in a multitude of natural and synthetic molecules, conferring a wide spectrum of pharmacological activities.[1][3] The versatility of the benzoxazole core allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of novel therapeutic agents for a diverse range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3]

This guide focuses on the biological potential of this compound (CAS No. 792946-65-7) and its structural analogs. While extensive public data on this specific molecule is limited, this document synthesizes findings from closely related benzoxazole derivatives to provide a comprehensive evaluation of its probable mechanisms of action, therapeutic potential, and the experimental frameworks used for its assessment. We will delve into the core anticancer and antimicrobial activities that define this chemical class, providing field-proven experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity - A Primary Therapeutic Avenue

The most significant and widely studied therapeutic application for benzoxazole derivatives is in oncology.[1][4] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, operating through diverse and sophisticated mechanisms of action.[1][5]

Core Mechanisms of Antineoplastic Action

Benzoxazole derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and inhibiting critical pathways necessary for tumor growth and survival.

-

Inhibition of VEGFR-2 and Anti-Angiogenesis: A predominant mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that governs angiogenesis—the formation of new blood vessels essential for tumor progression and metastasis.[1][6] By blocking the VEGFR-2 signaling cascade, these compounds effectively starve tumors of their blood supply, leading to the initiation of the intrinsic apoptotic pathway.[1][6]

-

Induction of Apoptosis via Caspase Activation: Following VEGFR-2 inhibition or other cellular insults, benzoxazoles trigger apoptosis. This is often characterized by the arrest of the cell cycle (e.g., at the Pre-G1 phase) and the activation of key executioner enzymes like caspase-3.[6][7] Furthermore, these compounds can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, pushing the cell towards self-destruction.[7]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Certain benzoxazole derivatives function as prodrugs, bioactivated into metabolites that are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[5] This activation can switch on the expression of genes like cytochrome P450 CYP1A1, which in turn exhibits anticancer activity.[5] This mechanism is analogous to that of the anticancer agent Phortress.[5]

Caption: VEGFR-2 inhibition by benzoxazoles leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of benzoxazole compounds is quantified by their 50% inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes representative IC₅₀ values for various benzoxazole derivatives against common human cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 2-Arylbenzoxazole | MCF-7 (Breast) | VEGFR-2 Inhibition | 4.05 | [6] |

| 2-Arylbenzoxazole | HepG2 (Liver) | VEGFR-2 Inhibition | 3.95 | [6] |

| 2,5-Disubstituted Benzoxazole | MCF-7 (Breast) | Not Specified | 4.0 | [8] |

| 2,5-Disubstituted Benzoxazole | HepG2 (Liver) | Not Specified | 17.9 | [8] |

| Phortress Analogue | Multiple Lines | CYP1A1 Induction | Attractive vs. Doxorubicin | [5] |

| Naphthoxazole Derivative | Multiple Lines | Not Specified | 2.18 - 2.89 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric method for evaluating the cytotoxic potential of chemical compounds.[1] Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (viable) cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test benzoxazole compounds (typically ranging from 0.01 to 100 µM) in the appropriate cell culture medium.[10] Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C with 5% CO₂.[10]

-

MTT Addition: After incubation, carefully remove the treatment medium and replace it with 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL).[10] Incubate for an additional 4 hours.

-

Formazan Solubilization: Aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[10] Gently agitate the plates to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[10]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Beyond their anticancer properties, benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of pathogenic bacteria and fungi.[1][3] This dual activity makes them particularly attractive scaffolds for further development.

Spectrum of Activity

Studies have shown that various benzoxazole hybrids are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Cryptococcus neoformans.[11][12] The mechanism often involves the disruption of microbial cellular integrity, leading to cell permeabilization.[11]

Quantitative Data: In Vitro Antimicrobial Efficacy

Antimicrobial potency is typically assessed using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity Metric | Value (µM or µg/mL) | Reference |

| Thiazolyl-Benzimidazole Hybrid | Cryptococcus neoformans | IC₅₀ | 1.3 µM | [11] |

| Thiazolyl-Benzimidazole Hybrid | Candida albicans | IC₅₀ | 2.7 µM | [11] |

| Thiazolyl-Benzimidazole Hybrid | Escherichia coli | IC₅₀ | 5.4 µM | [11] |

| Thiazolyl-Benzimidazole Hybrid | Staphylococcus aureus | IC₅₀ | 10.8 µM | [11] |

| Thiazolyl-Benzoxazolone | Micrococcus luteus | MIC | 31.25 µg/mL | [12] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used preliminary screening technique to evaluate the antimicrobial activity of chemical compounds.[1] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[1]

-

Inoculation: Uniformly inoculate the surface of the agar plates with the microbial suspension using a sterile cotton swab.

-

Well Creation: Aseptically punch sterile wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[1]

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution (dissolved in a suitable solvent like DMSO) into each well.[1] Also include a negative control (solvent only) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to 2-Substituted Benzoxazoles in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities. The versatility of substitution at the 2-position allows for fine-tuning of steric, electronic, and physicochemical properties, leading to a vast chemical space for drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse pharmacological applications of 2-substituted benzoxazoles. We will explore the causality behind synthetic choices, from classical condensation reactions to modern green chemistry approaches, and delve into the mechanisms of action that underpin their therapeutic potential. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the practical knowledge required to innovate in this promising area of drug development.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][2] Its planar structure and the presence of nitrogen and oxygen heteroatoms create a unique electronic environment, making it an attractive pharmacophore. The true power of this scaffold, however, lies in the synthetic accessibility and profound impact of substitution at the C2 position. This position acts as a key modulator of biological activity, allowing for the introduction of a wide array of functional groups that can engage with various biological targets.

The diverse biological activities of 2-substituted benzoxazole derivatives are a testament to their ability to interact with a multitude of biological pathways.[1] These compounds have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among other therapeutic applications.[3][4][5]

Synthetic Strategies for 2-Substituted Benzoxazoles: A Chemist's Toolkit

The construction of the 2-substituted benzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with a suitable electrophilic partner.[1] The choice of synthetic route is often dictated by the desired substituent at the 2-position, as well as considerations of yield, purity, and environmental impact.

Classical Condensation Reactions: The Workhorses of Benzoxazole Synthesis

One of the most direct and widely employed methods involves the condensation of 2-aminophenol with carboxylic acids or their derivatives, such as acid chlorides or esters.[1] This acid-catalyzed cyclization is a robust and versatile method for introducing a variety of aryl and alkyl substituents.

Another common approach is the reaction of 2-aminophenol with aldehydes.[6] This method often utilizes an oxidizing agent to facilitate the cyclization and aromatization of the intermediate Schiff base. The use of catalysts such as copper(II) oxide or palladium has been shown to improve yields and reaction conditions.[6]

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies.[7] These "green" chemistry approaches aim to reduce the use of hazardous reagents and solvents, and often employ reusable catalysts. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous media provides a mild and efficient route to 2-substituted benzoxazoles.[8] Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields.[6]

A notable modern approach involves the Tf₂O-promoted electrophilic activation of tertiary amides.[3] This method allows for the synthesis of 2-substituted benzoxazoles from readily available tertiary amides and 2-aminophenols under mild conditions.[3]

Comparative Overview of Synthetic Methodologies

| Method | Reactants | Conditions | Advantages | Disadvantages | Reference |

| Acid-Catalyzed Cyclization | 2-Aminophenol + Carboxylic Acid/Derivative | Acid catalyst (e.g., PPA), heat | Versatile, well-established | Harsh conditions, potential for side reactions | [1] |

| Condensation with Aldehydes | 2-Aminophenol + Aldehyde | Oxidizing agent (e.g., O₂, K₂CO₃), catalyst (e.g., Pd) | High atom economy | May require specific catalysts | [6] |

| Tf₂O-Promoted Amide Activation | 2-Aminophenol + Tertiary Amide | Tf₂O, 2-Fluoropyridine | Mild conditions, high yields, broad scope | Use of expensive reagent (Tf₂O) | [3] |

| Microwave-Assisted Synthesis | 2-Aminophenol + Carbodiimides | ZnCl₂ catalyst, isopropanol, microwave irradiation | Rapid, high yields, eco-friendly | Requires specialized equipment | [6] |

Pharmacological Landscape of 2-Substituted Benzoxazoles

The versatility of the 2-substituted benzoxazole scaffold has led to the discovery of a wide array of biological activities, making these compounds highly promising candidates for drug development.[1]

Antimicrobial Activity

2-Substituted benzoxazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][9] The mechanism of their antibacterial action is often linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[7][9] Molecular docking studies have shown that the benzoxazole scaffold can fit into the ATP-binding pocket of DNA gyrase, leading to enzyme inhibition.[7]

Anticancer Activity

A significant body of research has highlighted the potential of 2-substituted benzoxazoles as anticancer agents.[3][5][10][11] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. Some derivatives have been shown to act as topoisomerase I poisons, while others exhibit activity against various cancer cell lines, including breast, colon, and liver cancer.[11]

Anti-inflammatory Activity

Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[12][13] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[12][13] This selective inhibition of COX-2 over COX-1 is a desirable property, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Other Therapeutic Applications

The pharmacological activities of 2-substituted benzoxazoles extend beyond the aforementioned areas. They have also been investigated as:

-

Anticonvulsants [3]

-

5-HT3 receptor antagonists for the treatment of irritable bowel syndrome.[14]

-

Antiviral agents [5]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation

This protocol is adapted from a reported method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[3]

Materials:

-

Tertiary amide (1.1 eq)

-

2-Aminophenol (1.0 eq)

-

Triflic anhydride (Tf₂O) (1.2 eq)

-

2-Fluoropyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

To a solution of the tertiary amide in anhydrous DCM, add 2-Fluoropyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triflic anhydride (Tf₂O) dropwise to the cooled mixture and stir for 15 minutes.

-

Add the 2-aminophenol to the reaction mixture and allow it to warm to room temperature. Stir for 1 hour.

-

Quench the reaction by adding triethylamine (Et₃N).

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[3]

In Vitro Antibacterial Screening: Agar Diffusion Method

This protocol provides a general method for assessing the antibacterial activity of synthesized compounds.[7]

Materials:

-

Synthesized benzoxazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Standard antibiotic discs (positive control)

-

Solvent (e.g., DMSO)

-

Sterile paper discs

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Prepare bacterial inoculums and spread them evenly onto the surface of nutrient agar plates.

-

Impregnate sterile paper discs with a known concentration of the test compounds.

-

Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Key Concepts

General Synthetic Pathway to 2-Substituted Benzoxazoles

Caption: General reaction scheme for the synthesis of 2-substituted benzoxazoles.

Proposed Mechanism of Tf₂O-Promoted Benzoxazole Synthesis

Caption: Proposed mechanism for Tf₂O-promoted synthesis of 2-substituted benzoxazoles.[3]

Conclusion and Future Perspectives

2-Substituted benzoxazoles represent a privileged scaffold in medicinal chemistry, offering a remarkable breadth of biological activities.[1] The continuous development of novel and efficient synthetic methodologies, including green chemistry approaches, facilitates the generation of diverse libraries of these compounds for biological screening.[1] Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with an increasing understanding of their mechanisms of action, positions them as highly promising candidates for the development of new therapeutic agents.[1][3] Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel biological targets, and the application of computational methods to guide the design of next-generation 2-substituted benzoxazole-based drugs.

References

- Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.

- An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules, 30(10), 1510.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24653-24675.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports, 11(1), 1-15.

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.). Journal of Heterocyclic Chemistry.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2022). Molecules, 27(19), 6289.

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry, 18(7), 791-804.

- (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. (2021).

- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Medicinal Chemistry Research, 17(7), 412-424.

- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Semantic Scholar.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics, 15(2), 1-10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 12. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminobenzoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Abstract

The 2-aminobenzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of aminobenzoxazoles, from their synthetic origins to their emergence as potent therapeutic agents. We will delve into the evolution of synthetic methodologies, the elucidation of their mechanisms of action in key disease areas such as oncology and mycology, and provide practical, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with over 75% of FDA-approved small-molecule drugs containing a nitrogen-containing heterocycle. Among these, the benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, has garnered significant attention for its broad spectrum of biological activities.[1] The introduction of an amino group at the 2-position of the benzoxazole ring system gives rise to the 2-aminobenzoxazole core, a pharmacophore with enhanced and diverse therapeutic potential.[2]

The unique structural features of the 2-aminobenzoxazole scaffold, including its planarity, hydrogen bonding capabilities, and potential for extensive functionalization, allow for fine-tuning of its physicochemical properties and biological activity. This has led to the development of aminobenzoxazole derivatives as potent inhibitors of enzymes, particularly kinases, and as effective antimicrobial and anticancer agents.[2][3] This guide will trace the scientific journey of aminobenzoxazoles, from their initial synthesis to their current status as a key component in the drug discovery pipeline.

A Historical Timeline: From Synthesis to Therapeutic Breakthroughs

The story of aminobenzoxazoles is one of incremental discoveries and synthetic innovations that have spanned over a century.

-

1876: The Genesis of the Benzoxazole Ring: The journey begins with the pioneering work of Arthur Ladenburg, who is credited with the first synthesis of a benzoxazole derivative. His work laid the fundamental chemical groundwork for the exploration of this heterocyclic system.

-